(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxy-3-methylphenyl)propanoic acid
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Overview
Description
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxy-3-methylphenyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a methoxy group, and a methylphenyl group. This compound is often used in peptide synthesis due to the presence of the Fmoc group, which is a common protecting group for amines in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxy-3-methylphenyl)propanoic acid typically involves the following steps:
Fmoc Protection:
Amino Acid Coupling: Coupling of the protected amino acid with the desired side chain.
Deprotection: Removal of the Fmoc group under basic conditions to yield the free amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of coupling and deprotection efficiently, ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylphenyl groups.
Reduction: Reduction reactions can target the carbonyl group in the Fmoc moiety.
Substitution: Nucleophilic substitution reactions can occur at the amine or carboxylic acid functionalities.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Protecting Group Chemistry: The Fmoc group is widely used to protect amines during multi-step organic synthesis.
Biology
Protein Engineering: Utilized in the synthesis of modified peptides for studying protein function and interactions.
Medicine
Drug Development:
Industry
Biotechnology: Employed in the production of synthetic peptides for research and industrial applications.
Mechanism of Action
The mechanism of action for (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxy-3-methylphenyl)propanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality, preventing unwanted reactions during the synthesis process. The deprotection step, typically achieved using a base like piperidine, removes the Fmoc group to reveal the free amine for further reactions.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(tert-Butoxycarbonylamino)-3-(4-methoxy-3-methylphenyl)propanoic acid: Uses a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid: Lacks the methoxy and methyl groups on the phenyl ring.
Uniqueness
The presence of the Fmoc group makes (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxy-3-methylphenyl)propanoic acid particularly useful in peptide synthesis due to its stability and ease of removal. The methoxy and methyl groups on the phenyl ring can also influence the compound’s reactivity and interactions in chemical reactions.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxy-3-methylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-16-13-17(11-12-24(16)31-2)14-23(25(28)29)27-26(30)32-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-13,22-23H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t23-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJIOWVGHSEJGU-HSZRJFAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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